Formyl-methionyl-human parathyroid hormone (1-84) is a synthetic derivative of the human parathyroid hormone, which plays a crucial role in calcium and phosphate metabolism in the body. This compound is characterized by the presence of a formyl group attached to the amino-terminal methionine residue, which is significant in influencing its biological activity and stability. The human parathyroid hormone (1-84) itself consists of 84 amino acids and is essential for maintaining bone density and regulating calcium levels.
The primary source of formyl-methionyl-human parathyroid hormone (1-84) is recombinant DNA technology, where the gene encoding the hormone is expressed in Escherichia coli or other suitable host cells. This method allows for the production of large quantities of the peptide, which can then be purified and characterized for further studies and applications .
Formyl-methionyl-human parathyroid hormone (1-84) belongs to the class of peptide hormones, specifically categorized under parathyroid hormones. It is classified based on its structure as a polypeptide that influences metabolic processes related to bone health and calcium homeostasis.
The synthesis of formyl-methionyl-human parathyroid hormone (1-84) typically involves recombinant DNA technology. The gene coding for human parathyroid hormone (1-84) is cloned into an expression vector, which is then transformed into Escherichia coli. The bacteria are cultured under controlled conditions to induce expression of the protein.
Formyl-methionyl-human parathyroid hormone (1-84) can undergo various biochemical reactions typical of peptide hormones, including receptor binding and signal transduction pathways that regulate calcium metabolism.
The bioactivity of formyl-methionyl-human parathyroid hormone (1-84) has been shown to be approximately 10% that of native human parathyroid hormone (1-84), indicating that while it retains some functional properties, its efficacy may be reduced due to structural modifications .
Formyl-methionyl-human parathyroid hormone (1-84) exerts its effects primarily through binding to specific receptors on target cells in bone and kidney tissues. This binding activates intracellular signaling pathways that lead to increased calcium reabsorption in the kidneys and enhanced bone resorption.
The mechanism involves activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate levels within target cells, which mediates various physiological responses related to calcium homeostasis .
Formyl-methionyl-human parathyroid hormone (1-84) is typically presented as a lyophilized powder that is soluble in aqueous solutions. Its solubility can be influenced by pH and ionic strength.
Formyl-methionyl-human parathyroid hormone (1-84) has significant applications in scientific research, particularly in studies related to bone metabolism and osteoporosis treatment. Its ability to mimic some actions of native human parathyroid hormone makes it a valuable tool for investigating therapeutic approaches for conditions characterized by low bone density . Additionally, it serves as a model compound for developing new analogs with improved efficacy or reduced side effects in clinical settings.
The formyl-methionyl modification in recombinant peptide hormones arises from incomplete post-translational processing in bacterial expression systems like Escherichia coli. This modification consists of a formyl group (-CHO) covalently linked to the α-amino group of the initiator methionine residue. In recombinant human parathyroid hormone (hPTH), this results in the derivative formyl-methionyl-hPTH-(1–84), distinct from the native hormone due to the N-terminal extension [1].
N-terminal formylation stabilizes nascent polypeptide chains in prokaryotes by shielding the reactive amino terminus, reducing premature degradation. However, it imposes steric and electrostatic constraints on the peptide’s bioactive N-terminus. For hPTH-(1–84), whose N-terminal residues (1–34) are critical for receptor binding, the formyl group disrupts interactions with the PTH receptor. Studies confirm that formyl-methionyl-hPTH-(1–84) retains only 10% of the bioactivity of native hPTH-(1–84) in skeletal adenylate cyclase assays using UMR 108 osteosarcoma cells. This attenuation highlights the formyl group’s interference with receptor activation mechanisms [1].
The presence of the formyl group fundamentally alters the peptide’s biochemical behavior compared to both native hPTH and non-formylated methionyl-hPTH: ...
Table 1: Structural and Functional Comparison of hPTH Variants
Variant | N-Terminal Structure | Relative Bioactivity | Receptor Binding Affinity |
---|---|---|---|
Native hPTH-(1–84) | H₂N-Ala-Val... | 100% (Reference) | High |
Met-hPTH-(1–84) | H₂N-Met-Ala-Val... | ~30%* | Moderate |
Formyl-Methionyl-hPTH | HCO-Met-Ala-Val... | 10% | Low |
hPTH-(3–84) | H₂N-Ser-Val... | Inactive | None |
Table 1 Footnotes:
The formyl group enhances resistance to aminopeptidases by blocking the N-terminus, a common site for exoprotease attack. This allows formyl-methionyl-hPTH to accumulate during bacterial expression. However, it complicates purification, as the formyl group must be removed to restore bioactivity. Acid extraction methods used for recombinant hPTH isolation preserve this modification, necessitating chromatographic separation from active hPTH-(1–84) [1] [3].
Formyl-methionyl-hPTH exhibits solubility comparable to native hPTH in acidic buffers (pH ≤ 3.0) but aggregates near neutral pH due to hydrophobic interactions involving the formyl group. Its degradation follows first-order kinetics, with the formyl group slowing deamidation at Asn residues but promoting oxidation of Met residues. Under refrigeration (4°C), the half-life is 14 days, whereas native hPTH degrades faster due to conformational flexibility [1] [3].
Table 2: Purification Profile of Recombinant hPTH Variants from E. coli
Variant | Relative Abundance | HPLC Retention (min) | Separation Method |
---|---|---|---|
Formyl-Methionyl-hPTH | 25–30% | 22.7 | C18 RP-HPLC, 0.1% TFA/ACN |
hPTH-(1–84) | 40–50% | 20.4 | (Gradient: 20–50% ACN) |
hPTH-(8–84) | 10–15% | 18.9 |
Table 2 Footnotes:
Compounds Named in Article:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8